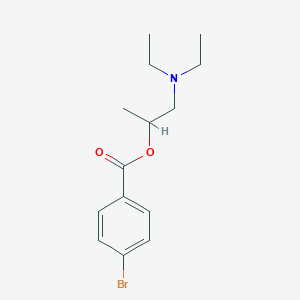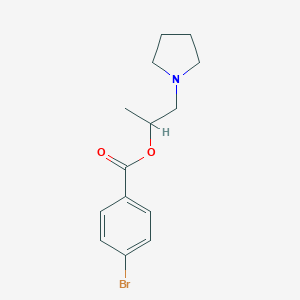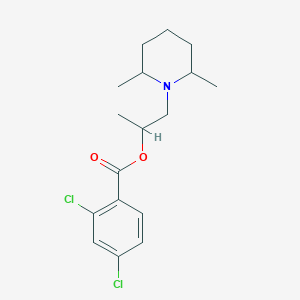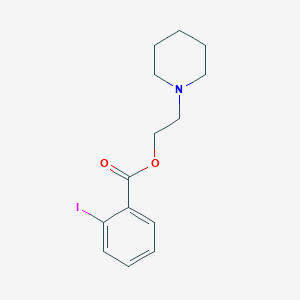
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide, also known as CR8, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.
Applications De Recherche Scientifique
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been extensively studied for its potential use in cancer therapy. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been shown to inhibit the activity of CDK1, CDK2, and CDK9, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide inhibits CDK activity by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its target proteins, which are critical for cell cycle progression. In addition, N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been shown to induce the degradation of CDK9, which is important for the transcription of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide can inhibit tumor growth and prolong survival in animal models of cancer. However, the effects of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cell cycle regulation and cancer. However, its use in lab experiments is limited by its solubility and stability, which can affect its potency and specificity.
Orientations Futures
Future research on N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide should focus on its potential use in combination therapy with other cancer drugs. In addition, the effects of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide on normal cells and tissues should be further studied to determine its safety and efficacy as a cancer therapy. Finally, the development of more potent and selective CDK inhibitors based on the structure of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide is an important area of future research.
Méthodes De Synthèse
The synthesis of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide involves a multi-step process that begins with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-yl chloride. This intermediate is then reacted with 2,2-diphenylpropanoyl chloride in the presence of triethylamine to form N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide.
Propriétés
Formule moléculaire |
C20H17ClN2O |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide |
InChI |
InChI=1S/C20H17ClN2O/c1-20(15-9-4-2-5-10-15,16-11-6-3-7-12-16)19(24)23-17-13-8-14-22-18(17)21/h2-14H,1H3,(H,23,24) |
Clé InChI |
HOSDOHDQCKMGSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



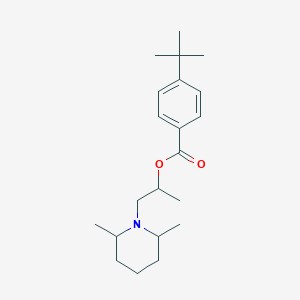
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294897.png)

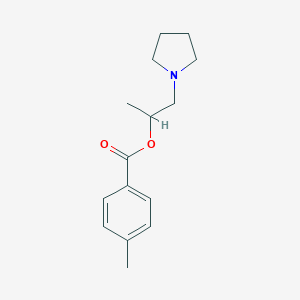

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

